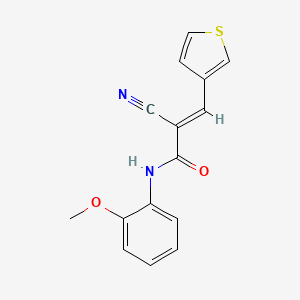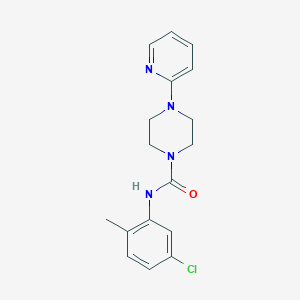![molecular formula C15H13FN2O4S B5309218 4-[(3-{[(2-fluorophenyl)amino]carbonyl}-2-thienyl)amino]-4-oxobutanoic acid](/img/structure/B5309218.png)
4-[(3-{[(2-fluorophenyl)amino]carbonyl}-2-thienyl)amino]-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3-{[(2-fluorophenyl)amino]carbonyl}-2-thienyl)amino]-4-oxobutanoic acid, also known as FTB or TAK-659, is a small molecule inhibitor that has shown promising results in scientific research applications. It has been studied for its potential use in the treatment of various autoimmune diseases, such as rheumatoid arthritis and lupus.
Wirkmechanismus
4-[(3-{[(2-fluorophenyl)amino]carbonyl}-2-thienyl)amino]-4-oxobutanoic acid works by irreversibly binding to the cysteine residue in the active site of BTK. This binding prevents the phosphorylation of BTK and subsequent downstream signaling events, leading to the inhibition of B-cell activation and autoantibody production.
Biochemical and Physiological Effects:
4-[(3-{[(2-fluorophenyl)amino]carbonyl}-2-thienyl)amino]-4-oxobutanoic acid has been shown to effectively inhibit B-cell activation and autoantibody production in various preclinical models of autoimmune diseases. It has also been shown to have a favorable safety profile in these models, with no significant adverse effects observed.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-[(3-{[(2-fluorophenyl)amino]carbonyl}-2-thienyl)amino]-4-oxobutanoic acid is its high selectivity for BTK, which minimizes off-target effects. However, one limitation is its relatively short half-life, which may require frequent dosing in clinical settings.
Zukünftige Richtungen
Future research on 4-[(3-{[(2-fluorophenyl)amino]carbonyl}-2-thienyl)amino]-4-oxobutanoic acid may focus on its potential use in combination with other therapies for autoimmune diseases, as well as its potential use in other disease indications. Additionally, further studies may be needed to better understand the optimal dosing and administration of 4-[(3-{[(2-fluorophenyl)amino]carbonyl}-2-thienyl)amino]-4-oxobutanoic acid in clinical settings.
Synthesemethoden
The synthesis of 4-[(3-{[(2-fluorophenyl)amino]carbonyl}-2-thienyl)amino]-4-oxobutanoic acid involves several steps, including the coupling of 2-fluoroaniline with thieno[3,2-b]thiophene-2-carbonyl chloride, followed by the reaction with 4-oxobutanoic acid. The final product is purified through recrystallization and characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
4-[(3-{[(2-fluorophenyl)amino]carbonyl}-2-thienyl)amino]-4-oxobutanoic acid has been extensively studied for its potential use in the treatment of autoimmune diseases. It has been shown to inhibit the activity of BTK (Bruton's tyrosine kinase), a key enzyme involved in B-cell signaling. This inhibition results in the suppression of B-cell activation and subsequent production of autoantibodies, which are responsible for the pathogenesis of autoimmune diseases.
Eigenschaften
IUPAC Name |
4-[[3-[(2-fluorophenyl)carbamoyl]thiophen-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O4S/c16-10-3-1-2-4-11(10)17-14(22)9-7-8-23-15(9)18-12(19)5-6-13(20)21/h1-4,7-8H,5-6H2,(H,17,22)(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHRSBXJHMRNOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(SC=C2)NC(=O)CCC(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorophenyl)-2-[(5-propyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5309137.png)
![4-({3-[(cyclopropylamino)carbonyl]-1,4'-bipiperidin-1'-yl}methyl)benzoic acid](/img/structure/B5309145.png)

![3-[2-(1-methyl-2(1H)-pyridinylidene)ethylidene]-3H-indole hydroiodide](/img/structure/B5309159.png)

![1-[(5-methylisoxazol-4-yl)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5309175.png)
![3-[(dimethylamino)methyl]-1-[3-(2-methyl-1H-benzimidazol-1-yl)propanoyl]-3-pyrrolidinol](/img/structure/B5309176.png)
![4-[3-(4-fluorophenyl)-7-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-3-penten-2-one](/img/structure/B5309180.png)
![N'-benzyl-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]sulfamide](/img/structure/B5309187.png)
![N-(2,4-dichloro-6-methylbenzyl)-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5309193.png)
![6-{[(3R*,3aR*,7aR*)-3-(2-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]carbonyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5309198.png)
![N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5309203.png)

![N-benzyl-5-(3,9-diazaspiro[5.5]undec-3-ylmethyl)pyrimidin-2-amine](/img/structure/B5309231.png)